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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and

methodologies for studying RNA structure using chemical probing techniques, with a focus on

2'-hydroxyl acylation, and the broader applications of modified guanosine analogs in RNA

structural biology.

I. Application of 2'-Hydroxyl Acylation in RNA
Structure Studies (SHAPE-MaP)
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-

MaP) is a powerful, high-throughput method for analyzing RNA secondary structure at single-

nucleotide resolution. The technique utilizes electrophilic reagents that preferentially acylate the

2'-hydroxyl group of flexible or single-stranded ribonucleotides. This modification is then

detected by reverse transcription, where the enzyme either terminates or introduces a mutation

at the site of the adduct.

While 2',3'-di-O-acetylguanosine is not a standard reagent for SHAPE-MaP, the underlying

principle involves the use of acetylating and other acylating agents to probe RNA structure.

Common SHAPE reagents include 1M7 (1-methyl-7-nitroisatoic anhydride), NMIA (N-

methylisatoic anhydride), and NAI (2-methylnicotinic acid imidazolide).[1][2] These reagents are
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effective because their reactivity is sensitive to the local nucleotide conformation, with flexible

nucleotides being more susceptible to acylation.[3]

The general workflow for a SHAPE-MaP experiment is as follows:

RNA Folding: The RNA of interest is folded in a buffer that promotes its native conformation.

Chemical Probing: The folded RNA is treated with a SHAPE reagent. A negative control (e.g.,

DMSO) and a denatured control are also prepared.

RNA Cleanup: The modified RNA is purified to remove the SHAPE reagent and other

reaction components.

Reverse Transcription (RT): The modified RNA is reverse transcribed into cDNA. During this

step, the reverse transcriptase introduces mutations at the sites of 2'-O-adducts.

Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing

library, which is then analyzed by next-generation sequencing (NGS).

Data Analysis: The sequencing data is processed to calculate SHAPE reactivities for each

nucleotide, which reflect the flexibility of the RNA backbone at that position.

Experimental Workflow for SHAPE-MaP
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Caption: Workflow of a SHAPE-MaP experiment.

II. Detailed Experimental Protocol: In Vitro SHAPE-
MaP
This protocol is adapted from standard SHAPE-MaP procedures and can be used for in vitro

transcribed RNA.
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Materials:

In vitro transcribed and purified RNA

Folding Buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

SHAPE Reagent (e.g., 1M7 in anhydrous DMSO)

Quenching Buffer (e.g., containing a reducing agent like DTT)

RNA purification kit (e.g., spin columns)

Reverse transcriptase (e.g., SuperScript IV)

Random primers or gene-specific primers

dNTPs

Library preparation kit for NGS

Next-generation sequencer

Procedure:

RNA Folding:

Resuspend 5-10 pmol of RNA in 10 µL of RNase-free water.

Heat at 95°C for 2 minutes, then snap-cool on ice for 2 minutes.

Add 5 µL of 3x Folding Buffer and incubate at 37°C for 30 minutes.

SHAPE Modification:

Prepare three reactions: (+) reagent, (-) reagent (DMSO), and denatured control.

For the (+) reaction, add 1 µL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO) to the

folded RNA.
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For the (-) reaction, add 1 µL of anhydrous DMSO.

For the denatured control, unfold the RNA in a denaturing buffer before adding the SHAPE

reagent.

Incubate all reactions at 37°C for 5 minutes.

RNA Purification:

Quench the reaction by adding a quenching buffer if necessary (1M7 is self-quenching).

Purify the RNA using an RNA purification kit according to the manufacturer's instructions.

Elute in RNase-free water.

Reverse Transcription:

Set up the reverse transcription reaction according to the manufacturer's protocol for the

chosen reverse transcriptase. Use primers that are appropriate for your RNA of interest.

Incubate as recommended (e.g., 55°C for 10 minutes for SuperScript IV).

Library Preparation and Sequencing:

Use the resulting cDNA to prepare a sequencing library using a commercial kit.

Perform next-generation sequencing.

Data Analysis:

Use software such as ShapeMapper to analyze the sequencing data and calculate

SHAPE reactivities.

III. Quantitative Data Presentation
The intrinsic reactivity of the 2'-hydroxyl group can vary slightly between different nucleotides.

The following table summarizes the relative reactivities of the four canonical nucleotides with

common SHAPE reagents under denaturing conditions.
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Nucleotide
Relative Reactivity (vs.
Uridine) with NMIA

Relative Reactivity (vs.
Uridine) with 1M7

Adenosine (A) 1.4 1.4

Guanosine (G) 1.4 1.4

Uridine (U) 1.0 1.0

Cytidine (C) 0.8 0.8

Data adapted from studies on intrinsic nucleotide reactivity.[4]

IV. Application of Modified Guanosine Analogs in
RNA Structure Studies
While not used as direct probing agents for 2'-hydroxyl acylation, modified guanosine analogs

are invaluable tools in RNA structural biology for various other applications.

Crystallography and NMR Spectroscopy
8-bromoguanosine: This analog enforces a syn conformation of the guanosine base, which

can be used to probe the functional relevance of specific base conformations in ribozymes

and other structured RNAs.[5]

6-Se-guanosine: The selenium atom in this analog can be used as a heavy atom for phasing

in X-ray crystallography, aiding in the determination of RNA crystal structures.[6]

Probing RNA-Protein Interactions
Modified Cap Analogs: Synthetic analogs of the 5' cap (m7GpppN) are used to study the

binding of translation initiation factors (like eIF4E) to mRNA and to investigate the role of the

cap in translation efficiency.[7]

Stabilizing RNA Structures
2'-O-methylguanosine: This modification stabilizes the C3'-endo sugar pucker, which is

characteristic of A-form RNA helices. It can be incorporated into synthetic RNAs to enhance
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their stability against nucleases and to study the effects of methylation on RNA structure and

function.[8]
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Caption: Applications of modified guanosine analogs.

V. Protocol for Incorporating Modified Guanosine
Analogs into RNA
Modified guanosine analogs are typically incorporated into RNA oligonucleotides during solid-

phase synthesis using phosphoramidite chemistry.

Materials:

DNA/RNA synthesizer

Controlled pore glass (CPG) solid support

Standard A, C, U, and G phosphoramidites

Modified guanosine phosphoramidite (e.g., 8-bromo-G, 2'-O-methyl-G)

Activator (e.g., ethylthiotetrazole)

Capping reagents (e.g., acetic anhydride)
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Oxidizing agent (e.g., iodine solution)

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., AMA - ammonium hydroxide/methylamine)

Desalting columns

HPLC for purification

Procedure:

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence,

specifying the position for the incorporation of the modified guanosine.

Solid-Phase Synthesis Cycle:

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

Coupling: The modified guanosine phosphoramidite is activated and coupled to the

growing RNA chain.

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid

support and all protecting groups are removed by incubation in AMA.

Purification: The full-length RNA product is purified from shorter sequences and other

impurities using HPLC.

Verification: The identity and purity of the final product are confirmed by mass spectrometry.

This generalized protocol can be adapted for the specific requirements of the modified

guanosine analog being used.
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This document provides a foundational understanding and practical protocols for researchers

interested in leveraging chemical probing and modified nucleosides to explore the complex

world of RNA structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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